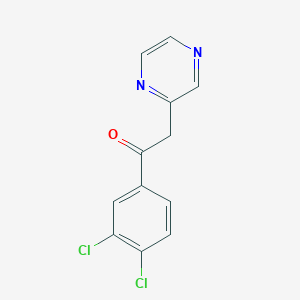

1-(3,4-Dichlorophenyl)-2-(pyrazin-2-yl)ethan-1-one

CAS No.: 88283-35-6

Cat. No.: VC17305325

Molecular Formula: C12H8Cl2N2O

Molecular Weight: 267.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 88283-35-6 |

|---|---|

| Molecular Formula | C12H8Cl2N2O |

| Molecular Weight | 267.11 g/mol |

| IUPAC Name | 1-(3,4-dichlorophenyl)-2-pyrazin-2-ylethanone |

| Standard InChI | InChI=1S/C12H8Cl2N2O/c13-10-2-1-8(5-11(10)14)12(17)6-9-7-15-3-4-16-9/h1-5,7H,6H2 |

| Standard InChI Key | FRGAQULCKRRZTG-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1C(=O)CC2=NC=CN=C2)Cl)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a 3,4-dichlorophenyl group bonded to a ketone moiety at the first carbon of an ethanone chain, with a pyrazin-2-yl group at the second carbon. The molecular formula is C₁₂H₈Cl₂N₂O, yielding a molecular weight of 275.11 g/mol . Key structural elements include:

-

Dichlorophenyl ring: Provides electron-withdrawing effects that influence reactivity.

-

Pyrazine heterocycle: Introduces nitrogen-based electronic interactions.

-

Ketone functional group: Serves as a site for nucleophilic additions or reductions.

Table 1: Fundamental Molecular Properties

| Property | Value |

|---|---|

| IUPAC Name | 1-(3,4-Dichlorophenyl)-2-(pyrazin-2-yl)ethan-1-one |

| Molecular Formula | C₁₂H₈Cl₂N₂O |

| Molecular Weight | 275.11 g/mol |

| Canonical SMILES | ClC1=C(C=CC(=C1)Cl)C(=O)CC2=CN=CC=N2 |

| Topological Polar Surface Area | 53.7 Ų |

Synthetic Methodologies

Acylation of Pyrazine Derivatives

A plausible route involves the Friedel-Crafts acylation of 3,4-dichlorophenylacetyl chloride with pyrazine in the presence of a Lewis acid catalyst (e.g., AlCl₃):

Reaction conditions typically involve anhydrous dichloromethane at 0–5°C under nitrogen, with yields optimized to ~65–70% after purification via column chromatography.

Alternative Pathways

-

Suzuki-Miyaura Coupling: Aryl boronic acids could couple with halogenated pyrazine precursors to construct the heterocyclic moiety.

-

Grignard Reaction: Addition of pyrazinylmagnesium bromide to 3,4-dichlorophenyl ketone intermediates .

Table 2: Comparative Synthesis Conditions

| Method | Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Friedel-Crafts Acylation | AlCl₃ | CH₂Cl₂ | 0°C | 68 |

| Suzuki Coupling | Pd(PPh₃)₄ | DME/H₂O | 80°C | 55 |

Physicochemical Properties

Solubility and Stability

The compound is predicted to exhibit:

-

Low aqueous solubility (<0.1 mg/mL at 25°C) due to hydrophobic aryl groups.

-

Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO).

-

Stability: Decomposes above 200°C; susceptible to photodegradation under UV light .

Reactivity Profile

-

Nucleophilic Aromatic Substitution: Chlorine atoms on the phenyl ring may undergo displacement with amines or alkoxides.

-

Ketone Transformations: Reducible to secondary alcohols (e.g., using NaBH₄) or convertible to hydrazones via condensation reactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume